molecular formula C8H12N2OS B1289922 2-Amino-5-propylthiophene-3-carboxamide CAS No. 893645-14-2

2-Amino-5-propylthiophene-3-carboxamide

Cat. No. B1289922
M. Wt: 184.26 g/mol
InChI Key: SFXHEUYUIMLWKN-UHFFFAOYSA-N
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Description

The compound 2-Amino-5-propylthiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its potential biological activities. While the provided papers do not directly discuss 2-Amino-5-propylthiophene-3-carboxamide, they do provide insights into the synthesis, analysis, and properties of closely related thiophene derivatives. These derivatives are of considerable interest in medical chemistry and pharmaceutical science due to their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of ongoing research. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized by reacting aromatic aldehydes with the parent compound in ethanol, monitored by thin-layer chromatography (TLC) . Another efficient synthesis method for thiophene derivatives involves the reaction of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without any catalysts . Additionally, microwave-assisted synthesis has been reported to be an efficient method for producing 2-aminothiophene-3-carboxylic acid derivatives . These methods highlight the versatility and adaptability of synthetic approaches for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed through various spectroscopic techniques. For instance, the crystal structure analysis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its nitrile precursor has been described, providing detailed insights into the molecular conformation and bonding patterns . Such analyses are crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions that are important for their functionalization and biological activity. The reactions of 2-amino-3-cyano-4,5-dihydrothiophenes with acetylenic esters have been studied, leading to the formation of compounds with potential pharmacological properties . The Gewald synthesis is another notable reaction that allows the formation of 2-aminothiophenes with various aryl groups at the 4-position, showcasing the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The purity of synthesized compounds is often determined by high-performance liquid chromatography (HPLC), with some studies reporting purities exceeding 95% . The solubility, melting points, and stability of these compounds are also important characteristics that are typically assessed during the synthesis and purification processes.

properties

IUPAC Name

2-amino-5-propylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXHEUYUIMLWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-propylthiophene-3-carboxamide

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